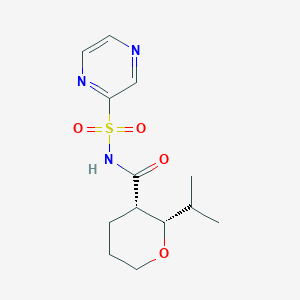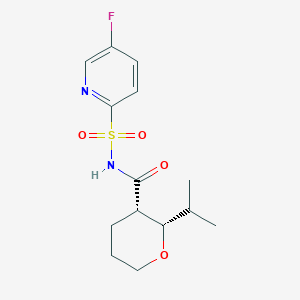
(2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide, also known as PXS-4728A, is a small molecule drug that has been developed as a potential treatment for various inflammatory and fibrotic diseases. The compound belongs to the class of sulfonylureas and has been shown to exhibit anti-inflammatory, anti-fibrotic, and anti-oxidant properties.
作用機序
(2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide exerts its anti-inflammatory and anti-fibrotic effects by inhibiting the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a potent pro-inflammatory and pro-fibrotic hormone. By inhibiting 11β-HSD1, this compound reduces the levels of active cortisol in the body, leading to a reduction in inflammation and fibrosis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-fibrotic effects, this compound has been shown to have other biochemical and physiological effects. The compound has been shown to reduce oxidative stress and improve insulin sensitivity in animal models of diabetes. It has also been shown to reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
One of the main advantages of (2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide is its specificity for 11β-HSD1, which reduces the risk of off-target effects. The compound has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on (2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide. One area of interest is the potential use of the compound in the treatment of Alzheimer's disease, as mentioned earlier. Another area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which may have greater therapeutic potential. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various diseases.
合成法
The synthesis of (2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide involves several steps, starting from the reaction of pyrazine-2-carboxylic acid with isobutylamine to form an amide intermediate. This intermediate is then reacted with chlorosulfonyl isocyanate to yield the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
(2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide has been studied extensively for its potential therapeutic uses in various diseases, including inflammatory bowel disease, liver fibrosis, and diabetic nephropathy. In preclinical studies, this compound has been shown to reduce inflammation and fibrosis in animal models of these diseases. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce neuroinflammation and improve cognitive function in mouse models.
特性
IUPAC Name |
(2S,3S)-2-propan-2-yl-N-pyrazin-2-ylsulfonyloxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)12-10(4-3-7-20-12)13(17)16-21(18,19)11-8-14-5-6-15-11/h5-6,8-10,12H,3-4,7H2,1-2H3,(H,16,17)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWWHINAGBTWKH-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)NS(=O)(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCCO1)C(=O)NS(=O)(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
![2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid](/img/structure/B7338430.png)
![5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
![(2S,3S)-N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338462.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-bromo-2-methylfuran-3-carboxamide](/img/structure/B7338463.png)
![(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338477.png)

